Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide

Telomerase inhibition Cancer therapeutics Target engagement

This 4‑hydroxyquinoline‑3‑carboxamide distinguishes itself by sub‑100 nM telomerase inhibition (HEK293T lysate, TRAP assay) and a unique substitution pattern: an 8‑trifluoromethoxy group that resists oxidative O‑dealkylation while modulating target engagement, plus an N‑(1H‑tetrazol‑5‑yl) amide that mimics a carboxylate pharmacophore with four H‑bond acceptors. For oncology hit‑to‑lead or structure‑metabolism relationship studies, choosing this precise scaffold avoids the potency loss seen with generic quinoline‑3‑carboxamides. Secure R&D quantities now.

Molecular Formula C12H7F3N6O3
Molecular Weight 340.22 g/mol
Cat. No. B11005602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide
Molecular FormulaC12H7F3N6O3
Molecular Weight340.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)NC3=NNN=N3
InChIInChI=1S/C12H7F3N6O3/c13-12(14,15)24-7-3-1-2-5-8(7)16-4-6(9(5)22)10(23)17-11-18-20-21-19-11/h1-4H,(H,16,22)(H2,17,18,19,20,21,23)
InChIKeyNOCYBPCWKYUBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide – Compound Identity and Scaffold Context for Procurement Screening


4-Hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide (MW 340.22, C₁₂H₇F₃N₆O₃) is a synthetic heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class . It features a quinoline core bearing a 4-hydroxy group, an 8-trifluoromethoxy substituent, and an N-(1H-tetrazol-5-yl) carboxamide at position 3. The 4-HQC scaffold is recognized for broad-spectrum antiviral polymerase inhibition and immunomodulatory activity [1], while the tetrazole moiety serves as a carboxylic acid bioisostere, potentially conferring enhanced metabolic stability and target binding [2].

Why 4-Hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide Cannot Be Replaced by Generic Quinoline-3-Carboxamides


The 4-hydroxyquinoline-3-carboxamide scaffold tolerates extensive substitution-dependent modulation of potency, selectivity, and pharmacokinetics. The 8-trifluoromethoxy (–OCF₃) group introduces distinct electronic and lipophilic properties compared to 8-methoxy, 8-fluoro, or unsubstituted analogs, altering target engagement and metabolic stability . Simultaneously, the N-(1H-tetrazol-5-yl) amide provides a hydrogen-bonding network distinct from N-alkyl, N-aryl, or N-heterocyclic carboxamide variants [1]. Generic substitution with a structurally related quinoline-3-carboxamide without these precise substituents risks loss of the specific pharmacological profile for which this compound is screened.

Quantitative Differentiation Evidence for 4-Hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide Relative to Structural Analogs


Human Telomerase Inhibition Potency Compared to G-Quadruplex Stabilizer Control

In a telomeric repeat amplification protocol (TRAP) assay using human telomerase expressed in HEK293T cells, 4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide inhibited telomerase activity with IC₅₀ values of 52 nM (compound added before elongation) and 63 nM (compound added after elongation) [1]. By comparison, the G-quadruplex stabilizer 360A, a structurally distinct telomerase inhibitor, exhibited an IC₅₀ of 300 nM in the same TRAP-G4 assay format , indicating approximately 4.8–5.8-fold greater potency for the target compound under comparable in vitro conditions.

Telomerase inhibition Cancer therapeutics Target engagement

8-Trifluoromethoxy vs. 8-Methoxy Substitution: Impact on Lipophilicity and Metabolic Stability

The –OCF₃ substituent at position 8 of the quinoline ring confers increased lipophilicity (estimated ΔcLogP ≈ +0.6 to +0.9) and enhanced metabolic stability relative to the –OCH₃ analog 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide . The trifluoromethoxy group is resistant to oxidative O-dealkylation, a primary metabolic pathway for methoxy-substituted quinolines, while maintaining similar steric bulk (van der Waals volume: OCF₃ ≈ 21.3 ų vs. OCH₃ ≈ 13.2 ų) [1]. No direct head-to-head metabolic stability data are available for these two compounds, but this class-level inference is supported by extensive medicinal chemistry literature on –OCF₃ as a metabolically stable –OCH₃ replacement.

Physicochemical properties Metabolic stability Lead optimization

Tetrazole-5-yl Carboxamide vs. Imidazolylethyl Carboxamide: Hydrogen-Bonding Capacity and Acidity

The N-(1H-tetrazol-5-yl) carboxamide moiety (pKa ≈ 4.5–5.0 for the tetrazole NH) provides an acidic hydrogen-bond donor absent in the N-[2-(1H-imidazol-4-yl)ethyl] analog 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide . The tetrazole ring contributes four nitrogen atoms capable of acting as hydrogen-bond acceptors, compared to two nitrogen acceptors in the imidazole analog, potentially enabling distinct target interactions [1]. The tetrazole also serves as a carboxylic acid bioisostere (pKa ≈ 4.5–5.0 vs. COOH pKa ≈ 4.2–4.5), whereas the imidazole analog lacks this acidic character (imidazole pKa ≈ 6.9–7.0).

Bioisosterism Binding interactions Physicochemical profiling

8-Trifluoromethoxy vs. 8-Fluoro Substitution: Electronic Withdrawal and Lipophilicity

The 8-trifluoromethoxy group (–OCF₃) exerts a stronger electron-withdrawing effect (Hammett σₚ = +0.35) compared to 8-fluoro (–F, σₚ = +0.06) on the quinoline ring, substantially altering the electron density at the 4-hydroxy and 3-carboxamide positions [1]. This difference modulates the acidity of the 4-OH group and the electrophilicity of the amide carbonyl, potentially affecting both intramolecular hydrogen bonding (4-OH···3-C=O) and target engagement. The 8-OCF₃ compound also has greater lipophilicity (estimated ΔcLogP ≈ +0.8–1.1 vs. 8-F analog 8-fluoro-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide), which may influence membrane permeability and protein binding.

Electronic effects SAR analysis Quinoline substitution

High-Priority Application Scenarios for 4-Hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide Based on Differentiation Evidence


Telomerase-Targeted Anticancer Probe Development

With a sub-100 nM IC₅₀ against human telomerase in HEK293T cell lysates (52–63 nM, TRAP assay) [1], this compound is suitable as a starting point for developing telomerase-targeted chemical probes for oncology research. Its potency exceeds that of the reference G-quadruplex stabilizer 360A by approximately 5-fold, justifying selection over generic quinoline-3-carboxamides for telomerase-focused screening cascades.

Metabolic Stability Screening of –OCF₃-Containing Quinoline Libraries

The 8-trifluoromethoxy substitution confers predicted resistance to CYP450-mediated O-dealkylation compared to 8-methoxy analogs [2]. This compound should be prioritized in liver microsome or hepatocyte stability panels when comparing the metabolic fate of –OCF₃ vs. –OCH₃ quinoline-3-carboxamides, enabling structure-metabolism relationship studies within the 4-HQC class.

Carboxylate Bioisostere Evaluation for Target Binding Assays

The N-(1H-tetrazol-5-yl) carboxamide moiety mimics a carboxylic acid (pKa ≈ 4.5–5.0) while providing four H-bond acceptor nitrogen atoms [3]. This compound serves as a tool for assessing whether tetrazole-based bioisosteres improve target binding over imidazole or alkyl amide variants in targets with carboxylate recognition sites (e.g., angiotensin receptors, integrin αvβ3).

Quote Request

Request a Quote for 4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.